1-(difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a difluoromethyl group, which is known for its ability to enhance the biological activity and metabolic stability of molecules. The presence of the methoxy group further contributes to its unique chemical properties.
Preparation Methods
The synthesis of 1-(difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the methoxy group: This step involves the methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound features a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in biological activity and metabolic stability.
1-(Difluoromethyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: The presence of a hydroxyl group instead of a methoxy group can alter the compound’s solubility and reactivity.
The unique combination of the difluoromethyl and methoxy groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
CAS No. |
2680536-12-1 |
---|---|
Molecular Formula |
C11H14ClF2NO |
Molecular Weight |
249.7 |
Purity |
95 |
Origin of Product |
United States |
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